molecular formula C17H17N5O2 B11316301 N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11316301
M. Wt: 323.35 g/mol
InChI Key: IORZOEJZMZRAQJ-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring and a 2-(4-methoxyphenyl)ethyl side chain. The tetrazole moiety (1H-tetrazol-1-yl) is a nitrogen-rich heterocycle often used as a bioisostere for carboxylic acids due to its similar acidity (pKa ~4.9) and hydrogen-bonding capabilities . This compound’s structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where tetrazoles act as pharmacophores (e.g., angiotensin II receptor antagonists) .

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H17N5O2/c1-24-16-8-2-13(3-9-16)10-11-18-17(23)14-4-6-15(7-5-14)22-12-19-20-21-22/h2-9,12H,10-11H2,1H3,(H,18,23)

InChI Key

IORZOEJZMZRAQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar catalytic processes. The use of ultrasonic irradiation and recoverable catalysts ensures that the process remains efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. In particular, derivatives of tetrazole have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that similar tetrazole-containing compounds can effectively target both Gram-positive and Gram-negative bacteria, suggesting that N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide may possess comparable activity .

Anticancer Potential

The anticancer properties of tetrazole derivatives have been well-documented. Studies show that compounds with similar structures can inhibit the proliferation of cancer cells by interfering with metabolic pathways essential for tumor growth. For example, certain benzamide derivatives have been reported to exhibit selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Synthesis and Evaluation

Recent studies have focused on the synthesis of this compound and its analogs. These studies typically involve multi-step synthetic routes optimized for yield and purity. For example, the synthesis may include coupling reactions between amines and carboxylic acids followed by cyclization to form the tetrazole ring .

Biological Testing

Biological evaluations often include:

  • Antimicrobial Testing: Assessing the Minimum Inhibitory Concentration (MIC) against various microbial strains.
  • Cytotoxicity Assays: Evaluating the IC50_{50} values against different cancer cell lines to determine potency.

Results from these evaluations indicate that compounds with similar structures can achieve low MIC values (e.g., < 5 µM), highlighting their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylic acids . This interaction can lead to various biological effects, such as inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide with analogous benzamide derivatives:

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Benzamide 2-(4-Methoxyphenyl)ethyl, 1H-tetrazol-1-yl Tetrazole, Methoxy, Amide Pharmaceuticals
N-(4-Methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide Benzamide 4-Methoxyphenyl, 1H-tetrazol-1-yl Tetrazole, Methoxy, Amide Unknown (PubChem)
Etobenzanid Benzamide 2,3-Dichlorophenyl, Ethoxymethoxy Chlorine, Ether, Amide Pesticide
Diflufenican Benzamide 2,4-Difluorophenyl, Trifluoromethylphenoxy Fluorine, Trifluoromethyl, Amide Pesticide
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles 1,2,4-Triazole Sulfonyl, Halogens (Cl, Br) Triazole-thione, Sulfonyl, Halogen Antimicrobial research

Key Observations:

  • Tetrazole vs. Triazole: The target compound’s tetrazole ring offers distinct electronic properties compared to 1,2,4-triazole derivatives (e.g., compounds [7–9] in ). Tetrazoles lack tautomerism observed in triazole-thiones, enhancing stability .
  • Substituent Effects: The 2-(4-methoxyphenyl)ethyl group in the target compound provides greater conformational flexibility than the rigid 4-methoxyphenyl group in its PubChem analog . This flexibility may improve receptor binding in drug design.
  • Halogenated Derivatives: Pesticides like etobenzanid and diflufenican use halogen substituents (Cl, F) for electronegativity and resistance to metabolic degradation, contrasting with the target compound’s non-halogenated structure .

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H19N5O2C_{18}H_{19}N_{5}O_{2}, with a molecular weight of 337.4 g/mol. The presence of the tetrazole ring and methoxyphenyl group contributes to its unique properties and biological activities.

PropertyValue
Molecular FormulaC18H19N5O2
Molecular Weight337.4 g/mol
CAS Number1324084-14-1

Antimicrobial Activity

Research indicates that compounds containing a tetrazole moiety exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound, against a range of bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated varying MIC values against different bacterial strains, indicating its potential as an antimicrobial agent.
  • Spectrum of Activity: It was effective against both Gram-positive and Gram-negative bacteria, showcasing broad-spectrum antimicrobial activity.

Case Studies

  • Study on Antimicrobial Efficacy:
    • Objective: To assess the antimicrobial activity of this compound.
    • Methodology: In vitro tests were performed against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • Results: The compound exhibited significant antibacterial activity, with MIC values comparable to standard antibiotics .
  • Evaluation of Anti-inflammatory Properties:
    • Objective: Investigate the anti-inflammatory potential of the compound.
    • Findings: Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: It may inhibit COX enzymes, thereby reducing inflammation and pain.
  • Cell Membrane Interaction: The compound's structure allows it to penetrate bacterial membranes, leading to cell lysis .

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